molecular formula C22H23ClN2O7S B2894219 Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866349-05-5

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2894219
CAS No.: 866349-05-5
M. Wt: 494.94
InChI Key: PILAEZKOTUJXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 4-chlorobenzenesulfonylmethyl substituent at position 6 and a 3,4-dimethoxyphenyl group at position 3. Its synthesis likely involves multi-component reactions (MCRs) under acidic or solvent-free conditions, as observed in analogous compounds . The 3,4-dimethoxyphenyl group contributes electron-donating effects, while the sulfonyl moiety may enhance solubility or bioactivity compared to simpler alkyl/aryl substituents.

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O7S/c1-4-32-21(26)19-16(12-33(28,29)15-8-6-14(23)7-9-15)24-22(27)25-20(19)13-5-10-17(30-2)18(11-13)31-3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILAEZKOTUJXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the dihydropyrimidine class of compounds, which are primarily synthesized through the Biginelli reaction. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C20H20ClN2O5SC_{20}H_{20}ClN_{2}O_{5}S with a molecular weight of approximately 434.9 g/mol. The presence of the (4-chlorobenzenesulfonyl)methyl group at the 6-position is crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes that regulate metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, potentially altering signal transduction pathways.

Biological Activities

Research indicates that compounds within the dihydropyrimidine class exhibit diverse biological activities:

  • Antihypertensive Effects : Some studies suggest that these compounds can lower blood pressure through vasodilation mechanisms.
  • Antibacterial Properties : There is evidence supporting their effectiveness against various bacterial strains.
  • Antiviral Activity : Preliminary findings indicate potential antiviral effects, necessitating further investigation.

Case Studies and Research Findings

  • Antihypertensive Activity : A study demonstrated that dihydropyrimidines can significantly reduce systolic and diastolic blood pressure in hypertensive models. The mechanism was linked to the inhibition of calcium channels .
  • Antibacterial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency .
  • Antiviral Potential : Research has indicated that certain derivatives of dihydropyrimidines can inhibit viral replication in cell cultures, suggesting a promising avenue for antiviral drug development .

Data Table: Biological Activities Summary

Biological ActivityObservationsReferences
AntihypertensiveSignificant reduction in blood pressure
AntibacterialEffective against multiple bacterial strains
AntiviralInhibition of viral replication

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 4

The 3,4-dimethoxyphenyl group in the target compound distinguishes it from related derivatives:

  • This substitution is synthesized via solvent-free Biginelli reactions using CuCl₂·2H₂O catalysis .
  • 4-(4-Bromophenyl) : Introduces steric bulk and halogen-mediated hydrophobic interactions, as seen in bromophenyl derivatives synthesized via thiourea-based cyclocondensation .
  • 4-(2,4-Dimethoxyphenyl): Similar to the target compound but with methoxy groups at positions 2 and 4, synthesized via Knoevenagel condensation, highlighting the role of methoxy positioning in reactivity .

Key Insight : The 3,4-dimethoxy configuration in the target compound may optimize electronic effects for binding interactions compared to other positional isomers .

Substituent Effects at Position 6

The 4-chlorobenzenesulfonylmethyl group at position 6 is unique among the reviewed compounds:

  • 6-Methyl : Common in DHPMs (e.g., ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), offering minimal steric hindrance and low polarity .
  • 6-(Thioxo) : Found in ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, where the thione group enhances hydrogen-bonding capacity .
  • 6-(Trifluoromethyl) : In ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, fluorinated groups improve metabolic stability .

Key Insight : The sulfonylmethyl group in the target compound may confer superior solubility and binding specificity compared to methyl or thioxo substituents, though direct bioactivity data are lacking in the evidence .

Structural and Crystallographic Data

Crystal structures of related compounds reveal conformational trends:

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Exhibits a boat conformation with the 4-hydroxyphenyl group in an axial position, stabilized by intramolecular hydrogen bonds .
  • Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Adopts a flattened boat conformation due to steric effects from trifluoromethyl groups .

Prediction for Target Compound : The 3,4-dimethoxyphenyl group may enforce a similar boat conformation, while the sulfonylmethyl substituent could influence packing efficiency in the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.